

# Physical and chemical properties of 2-Ethylbenzimidazole

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## Compound of Interest

Compound Name: **2-Ethylbenzimidazole**

Cat. No.: **B155763**

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## An In-Depth Technical Guide to 2-Ethylbenzimidazole

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Ethylbenzimidazole** (CAS No: 1848-84-6), a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.<sup>[1]</sup> This document consolidates critical data on its molecular structure, physicochemical characteristics, synthesis, and spectroscopic profile for researchers, scientists, and drug development professionals. Furthermore, this guide details established protocols for its synthesis and characterization and explores its applications, particularly as a versatile scaffold in the development of novel therapeutic agents.<sup>[2]</sup>

### Introduction

Benzimidazoles are a class of heterocyclic compounds composed of fused benzene and imidazole rings.<sup>[3]</sup> This core structure is a "privileged scaffold" in medicinal chemistry, analogous to naturally occurring purines, which allows it to interact with a wide range of biopolymers and therapeutic targets.<sup>[2]</sup> **2-Ethylbenzimidazole**, a derivative with an ethyl group at the C2 position, serves as a crucial intermediate and building block in the synthesis of more complex, biologically active molecules.<sup>[1]</sup> Its unique electronic and structural properties make it a subject of ongoing research in fields ranging from oncology to neurobiology.<sup>[2]</sup> This guide

aims to provide a detailed, field-proven understanding of its core properties and experimental methodologies.

## Molecular Structure and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical reactions and biological systems. The properties of **2-Ethylbenzimidazole** are summarized below.

### Molecular Structure

The structure consists of a benzimidazole core with an ethyl group (-CH<sub>2</sub>CH<sub>3</sub>) substituted at the second position of the imidazole ring.[\[1\]](#)

Caption: Chemical structure of 2-Ethyl-1H-benzimidazole.

### Core Physicochemical Data

The following table summarizes the key quantitative properties of **2-Ethylbenzimidazole**, compiled from various chemical databases and suppliers.

Property	Value	Source(s)
IUPAC Name	2-ethyl-1H-benzimidazole	[4]
CAS Number	1848-84-6	[4][5]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub>	[4][5]
Molecular Weight	146.19 g/mol	[4][5]
Appearance	White to light yellow crystalline solid/powder	[5][6]
Melting Point	176.5 °C	[5][7]
Boiling Point	255.81 °C (rough estimate)	[5][7]
Solubility	Soluble in methanol and other organic solvents (alcohols, ethers, ketones); slightly soluble in water.	[5][6]
pKa	6.18 (at 25 °C)	[5][7]

## Synthesis and Reactivity

### Synthesis via Phillips Condensation

The most common and reliable method for synthesizing 2-substituted benzimidazoles is the Phillips condensation. This method involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.

Causality: The condensation of o-phenylenediamine with propanoic acid is a classic and efficient method for forming the **2-ethylbenzimidazole** core.[8] The use of an acid catalyst, such as hydrochloric acid, is crucial for protonating the carboxylic acid, making it a better electrophile for the nucleophilic attack by the diamine. Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic imidazole ring.

## Experimental Protocol: Synthesis of 2-Ethylbenzimidazole

- Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol) and propanoic acid (8.9 g, 0.12 mol).
- Acid Catalyst Addition: Slowly add 4 M hydrochloric acid (20 mL) to the mixture while stirring.
- Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Neutralization (Self-Validation Step): After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 200 mL of cold water. Neutralize the solution by slowly adding 10% sodium hydroxide solution until the pH is approximately 7-8. This step is critical as it precipitates the product from its salt form.
- Isolation: Collect the precipitated white solid by vacuum filtration.
- Purification (Self-Validation Step): Wash the crude product with cold water (3 x 50 mL) to remove residual salts. Recrystallize the solid from an ethanol-water mixture to yield pure **2-Ethylbenzimidazole** as white crystals.
- Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring NMR and IR spectra.

Caption: Experimental workflow for the synthesis and purification of **2-Ethylbenzimidazole**.

## Chemical Reactivity

The reactivity of **2-Ethylbenzimidazole** is governed by the benzimidazole ring system.

- Basicity: The non-protonated nitrogen atom in the imidazole ring can act as a base or a nucleophile.<sup>[1]</sup>
- Acidity: The N-H proton is acidic and can be removed by a strong base.
- Aromaticity: The fused ring system is aromatic and can undergo electrophilic substitution, although typically on the benzene ring.

- Oxidation: The ethyl group is a potential site for oxidation, though attempts to directly oxidize it to an acetyl group using common reagents have been reported as unsuccessful.[8]

## Analytical and Spectroscopic Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. While detailed experimental spectra are best sourced from spectral databases, the expected characteristic features are outlined below.[9]

Technique	Expected Characteristics
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic Protons: Signals for the four protons on the benzene ring would typically appear in the <math>\delta</math> 7.0-8.0 ppm region.[9]</li><li>- Ethyl Group: A triplet corresponding to the -CH<sub>3</sub> protons and a quartet for the -CH<sub>2</sub>- protons would be expected in the aliphatic region (approx. <math>\delta</math> 1.4 and 2.9 ppm, respectively).[10]</li></ul>
<sup>13</sup> C NMR	Characteristic peaks for the aromatic carbons of the benzimidazole ring and two distinct signals for the ethyl group carbons would be observed. [11]
IR Spectroscopy	<ul style="list-style-type: none"><li>- N-H Stretch: A broad band around 3400 cm<sup>-1</sup> corresponding to the N-H bond of the imidazole ring.[9]</li><li>- C-H Aromatic Stretch: Signals around 3000-3100 cm<sup>-1</sup>.[9]</li><li>- C=N Stretch: A characteristic absorption around 1600-1650 cm<sup>-1</sup>.[9]</li></ul>
Mass Spectrometry	The mass spectrum should show a molecular ion peak [M] <sup>+</sup> or protonated molecule [M+H] <sup>+</sup> corresponding to the molecular weight of 146.19 g/mol .[9][12]

## Applications in Research and Drug Development

The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives approved as drugs.<sup>[2][13]</sup> **2-Ethylbenzimidazole** serves as a key building block in the synthesis of these advanced compounds.

## Anticancer Research

Benzimidazole derivatives are widely investigated as anticancer agents.<sup>[2][14]</sup> They can function through various mechanisms, including:

- Topoisomerase Inhibition: Interfering with DNA replication in cancer cells.<sup>[14]</sup>
- Tubulin Polymerization Inhibition: Disrupting the mitotic spindle and arresting the cell cycle.
- Kinase Inhibition: Modulating signaling pathways that are often dysregulated in cancer.

**2-Ethylbenzimidazole** has been specifically investigated as a ligand in platinum(II) oxalato complexes, which have shown cytotoxic activity against cancer cell lines.<sup>[2]</sup>

Caption: Potential mechanisms of action for anticancer benzimidazole derivatives.

## Other Therapeutic Areas

The versatility of the benzimidazole core has led to its use in developing drugs with a wide range of pharmacological activities, including:

- Antiviral<sup>[13]</sup>
- Antifungal<sup>[14]</sup>
- Anti-inflammatory & Analgesic<sup>[13][14]</sup>
- Antihypertensive<sup>[14]</sup>

## Material Science

Beyond medicine, **2-Ethylbenzimidazole** is used as a metal preservative and corrosion inhibitor, particularly in coatings and paints.<sup>[6]</sup>

## Conclusion

**2-Ethylbenzimidazole** is a fundamentally important heterocyclic compound with well-characterized physical and chemical properties. Its straightforward synthesis via the Phillips condensation and its versatile reactivity make it an invaluable starting material for researchers in medicinal chemistry and drug development. The proven track record of the benzimidazole scaffold in numerous FDA-approved drugs underscores the continued potential of derivatives, like **2-Ethylbenzimidazole**, in the creation of novel and effective therapeutic agents.[\[2\]](#)

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